Pyrimidine-5-carboxamidine hydrochloride
Description
Pyrimidine-5-carboxamidine hydrochloride is a pyrimidine derivative characterized by a carboxamidine functional group at the 5-position of the pyrimidine ring, with a hydrochloride salt form enhancing its solubility and stability. This compound is commercially available through suppliers like Chemlyte Solutions, which highlights its relevance in industrial and research applications . Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding and π-π interactions. The carboxamidine group (-C(=NH)NH₂) confers unique reactivity, enabling interactions with biological targets such as enzymes or receptors, making it a candidate for drug development .
Properties
IUPAC Name |
pyrimidine-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOTVLZVTWTMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization Using Guanidine Hydrochloride
One of the classical and widely used methods for synthesizing pyrimidine derivatives, including pyrimidine-5-carboxamidine hydrochloride, involves the cyclization of appropriate precursors with guanidine hydrochloride.
- Starting from chalcone derivatives or β-ketoesters, the cyclization is induced by reacting with guanidine hydrochloride in the presence of a base such as sodium hydroxide.
- The reaction is typically carried out in ethanol under reflux conditions for extended periods (24–48 hours).
- The product is isolated by crystallization, often yielding 46–69% of the target amidine hydrochloride salts.
- SK Rastogi et al. reported the synthesis of unsymmetrical pyrimidines by cyclization of chalcones with guanidine hydrochloride and NaOH in ethanol under reflux, obtaining pyrimidine derivatives in moderate to good yields (51–69%).
| Parameter | Condition/Result |
|---|---|
| Reagents | Chalcone, guanidine hydrochloride, NaOH |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 24–48 hours |
| Yield | 46–69% |
| Product Isolation | Crystallization |
This method is robust and allows for structural variation by changing the chalcone or β-ketoester precursors, enabling the synthesis of this compound derivatives with diverse substitution patterns.
Conversion of Pyrimidine-5-carbonitriles to Carboxamidine Derivatives
Another synthetic route involves the transformation of pyrimidine-5-carbonitrile precursors into the corresponding carboxamidine hydrochlorides by nitrile group conversion.
- The nitrile group on the pyrimidine ring is converted into the amidine functionality using ammonium salts or amidine reagents under acidic or basic conditions.
- The reaction can be performed in various solvents, including polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or protic solvents like methanol and ethanol.
- Bases such as potassium carbonate or mineral acids like hydrochloric acid can be employed to facilitate the transformation.
- Reaction temperatures vary from room temperature to reflux depending on the substrate and conditions.
- A patent (WO1999031073A1) describes the synthesis of pyrimidine-5-carboxamide derivatives by converting nitrile compounds using potassium carbonate as a base, with the reaction carried out in solvents such as DMF or ethanol, sometimes in the presence of hydrochloric acid, at temperatures ranging from ambient to reflux.
| Parameter | Condition/Result |
|---|---|
| Starting Material | Pyrimidine-5-carbonitrile |
| Reagents | Ammonium salts, potassium carbonate, HCl |
| Solvent | DMF, DMSO, ethanol, methanol |
| Temperature | Room temperature to reflux |
| Reaction Time | Variable (hours) |
| Product | This compound |
This approach provides versatility in modifying the pyrimidine core and is suitable for large-scale synthesis due to the mild reaction conditions.
Multi-Step Synthesis via Morita-Baylis-Hillman (MBH) Adducts and Amidines
A more recent and sophisticated strategy involves the use of MBH adducts as key intermediates for the assembly of pyrimidine-5-carboxamidine derivatives.
- The synthesis starts with the formation of MBH adducts from aldehydes and propiolates or propiolamides mediated by magnesium iodide (MgI2).
- The MBH adducts are oxidized to α-iodomethylene β-keto esters.
- These intermediates undergo condensation with amidine or guanidine derivatives to form 2,6-disubstituted pyrimidine-5-carboxylates.
- Subsequent hydrolysis and amidination steps convert the carboxylates to carboxamidine hydrochlorides.
- A protocol described by researchers involves a three-step sequence: MBH reaction, oxidation, and condensation with amidines, yielding pyrimidine-5-carboxylates that can be converted to carboxamidine derivatives with high efficiency.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| MBH Reaction | Aldehyde + propiolate, MgI2 catalyst | MBH adduct formation |
| Oxidation | Oxidizing agent (unspecified) | α-Iodomethylene β-keto ester intermediate |
| Condensation | Amidines or guanidines, reflux in ethanol | Pyrimidine-5-carboxylate derivatives |
| Hydrolysis/Amidination | KOH, acidification, ammonium salts | This compound |
This method is notable for its mild conditions and broad substrate scope, allowing the synthesis of libraries of pyrimidine derivatives for drug discovery.
Catalytic Synthesis Using Uranyl Nitrate Hexahydrate
An efficient catalytic method employs uranyl nitrate hexahydrate as a Lewis acid catalyst to synthesize pyrimidine-5-carboxamide derivatives, which can be adapted for amidine hydrochlorides.
- The reaction involves the condensation of acetoacetanilide, urea or thiourea, and substituted benzaldehydes.
- Uranyl nitrate hexahydrate (UO2(NO3)2·6H2O) is used as a catalyst under conventional heating or microwave irradiation.
- Microwave-assisted synthesis significantly reduces reaction times (to about 15–18 minutes) while maintaining good yields.
- The products are purified by recrystallization from hot methanol.
- Venkatesan et al. demonstrated this method for synthesizing pyrimidine carboxamide derivatives with good purity and yield, highlighting the cost-effectiveness and efficiency of the catalyst.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Catalyst | UO2(NO3)2·6H2O (5 mol%) | UO2(NO3)2·6H2O (5 mol%) |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Reflux | 160 W power, intermittent irradiation |
| Reaction Time | Several hours | 15–18 minutes |
| Yield | Moderate to high | Moderate to high |
| Product Purification | Recrystallization | Recrystallization |
This catalytic approach is advantageous for rapid synthesis and can be adapted for the preparation of this compound by modifying the amidine source.
Parallel Solution-Phase Amidation of Pyrimidine-5-carboxylic Acids
For the preparation of this compound derivatives, amidation of pyrimidine-5-carboxylic acids with amines is a key step.
- Pyrimidine-5-carboxylic acids are prepared via multi-step synthesis starting from itaconic acid.
- The carboxylic acids are then subjected to amidation with various amines in solution-phase parallel synthesis.
- Coupling reagents and mild conditions afford the corresponding carboxamidine hydrochloride derivatives in good yields and high purity.
- A study reported the five-step synthesis of pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines to yield carboxamide derivatives with 80–100% purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting Material | Itaconic acid | Pyrimidine-5-carboxylic acid intermediates |
| Amidation | Aliphatic amines, coupling reagents | Pyrimidine-5-carboxamidine hydrochlorides |
| Yield | Good overall yields | High purity (80–100%) |
This method is suitable for combinatorial synthesis and medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields |
|---|---|---|---|
| Cyclization with Guanidine Hydrochloride | Chalcone + guanidine hydrochloride, NaOH, EtOH reflux | Simple, versatile | 46–69% |
| Nitrile to Amidine Conversion | Pyrimidine-5-carbonitrile + NH4 salts, K2CO3, DMF/EtOH | Mild, scalable | Moderate to high |
| MBH Adduct Condensation | MBH adduct + amidines, MgI2 catalyst, ethanol reflux | Mild, broad substrate scope | High |
| Uranyl Nitrate Catalysis | Acetoacetanilide + urea + aldehyde, UO2(NO3)2·6H2O, microwave or reflux | Rapid, cost-effective | Moderate to high |
| Parallel Amidation | Pyrimidine-5-carboxylic acid + amines, coupling reagents | High purity, combinatorial ready | Good to excellent |
Research Findings and Notes
- The cyclization with guanidine hydrochloride remains a foundational method but requires long reaction times and moderate yields.
- Conversion from nitriles offers flexibility in functional group transformations and can be optimized by solvent and temperature choice.
- The MBH adduct approach is a modern, efficient method that allows access to diverse pyrimidine-5-carboxamidine derivatives with high yields and mild conditions.
- Uranyl nitrate catalysis under microwave irradiation significantly reduces synthesis time, offering a green chemistry advantage.
- Parallel solution-phase amidation is ideal for library synthesis in drug discovery, providing high purity products suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Pharmaceutical Development
Pyrimidine-5-carboxamidine hydrochloride serves as a crucial building block in the synthesis of several pharmaceuticals. Its derivatives have shown promise in the development of antiviral and anticancer agents . For example, studies have indicated that pyrimidine derivatives exhibit significant activity against various cancers, including breast and lung cancers, with some compounds demonstrating improved selectivity and reduced toxicity towards normal cells compared to traditional chemotherapeutics .
Case Study: Anticancer Activity
A study evaluating the efficacy of pyrimidine derivatives against cancer cell lines reported that certain compounds exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. For instance, a derivative was found to significantly reduce tumor nodules in vivo models .
Biochemical Research
In biochemical assays, this compound is utilized to study enzyme activity and protein interactions , which are essential for understanding metabolic pathways. It acts as a reagent that facilitates these studies, providing insights into various biochemical processes.
Data Table: Enzyme Inhibition
Agricultural Chemistry
The compound is also applied in the formulation of agrochemicals , particularly herbicides and pesticides. Research has demonstrated that pyrimidine derivatives can enhance crop yields by improving the efficacy of these chemicals .
Case Study: Herbicide Development
A recent study highlighted the development of a pyrimidine-based herbicide that showed increased effectiveness against common agricultural weeds, leading to higher crop productivity while minimizing environmental impact .
Material Science
In material science, this compound is explored for its potential in polymer chemistry . It can enhance the properties of polymers used in various applications, including coatings and adhesives.
Example Application
Research indicates that incorporating pyrimidine derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .
Diagnostic Tools
This compound plays a role in developing diagnostic reagents used for detecting specific biomolecules. This application is critical for medical diagnostics and research.
Case Study: Diagnostic Applications
Recent advancements have led to the formulation of diagnostic kits utilizing pyrimidine derivatives for detecting biomarkers associated with diseases such as cancer and autoimmune disorders .
Mechanism of Action
The mechanism of action of pyrimidine-5-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or the disruption of specific biochemical pathways .
Molecular Targets and Pathways Involved:
Enzymes: this compound can inhibit enzymes involved in nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Functional Group Variations
Pyrimidine-5-carboxamidine hydrochloride distinguishes itself from analogs through its carboxamidine group. Key comparisons include:
Key Findings :
- Carboxamidine vs.
- Halogen Substituents : Bromo and chloro derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit planar pyrimidine rings and form supramolecular networks via N–H···N hydrogen bonds, a feature shared with this compound .
- Salt Forms : Hydrochloride salts (e.g., Pyrimidine-5-carboxamidine HCl, PRT062607 HCl) improve aqueous solubility, critical for pharmacological applications .
Pharmacological Activity
Biological Activity
Pyrimidine-5-carboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 158.59 g/mol. It appears as a light yellow solid and is structurally related to ribavirin, differing primarily by the substitution of a carboxamidine group with a carboximidate group.
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in pyrimidine ribonucleotide synthesis. The compound has been shown to:
- Upregulate p53 : This tumor suppressor protein plays a crucial role in preventing cancer formation.
- Downregulate caspase-3 : A key enzyme in the apoptosis pathway, its inhibition may contribute to the compound's anti-cancer properties.
These interactions lead to disruptions in cellular processes that are vital for cancer cell growth and proliferation.
Anticancer Activity
This compound exhibits notable anticancer properties. Research indicates that it targets various cancer cell lines, including leukemia and solid tumors. The compound has demonstrated:
- Inhibition of cell growth : Studies using the NCI-60 Human Tumor Cell Line panel have shown promising results against multiple cancer types, with some derivatives displaying low micromolar EC50 values .
- Mechanisms similar to DNA alkylators : Its action resembles that of known DNA alkylators and groove binders, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has been shown to bind to the anticodon region of ribosomes, thereby inhibiting protein synthesis in bacteria. This mechanism underlines its potential use as an antibacterial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against CCRF-CEM leukemia cells, with some compounds showing up to seven-fold increases in potency compared to unsubstituted analogs .
- Antimicrobial Efficacy : In vitro assays revealed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting its broad-spectrum antimicrobial potential .
- Mechanistic Insights : Further investigations into its biochemical pathways revealed that this compound disrupts pyrimidine ribonucleotide synthesis, leading to reduced cancer cell proliferation and enhanced apoptosis in treated cells .
Data Summary
The following table summarizes key findings from research on this compound:
| Activity | Cell Line/Pathogen | EC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | CCRF-CEM leukemia | Low micromolar | DNA alkylation-like mechanism |
| Antimicrobial | E. coli, S. aureus | MIC = 6.5 μg/mL (E. coli) | Ribosomal binding, inhibition of protein synthesis |
| Anti-inflammatory | COX-2 inhibition | IC50 = 0.04 μmol | Inhibition of COX enzymes |
Q & A
Q. What are the standard synthetic routes for Pyrimidine-5-carboxamidine hydrochloride, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrimidine precursors. Key steps include controlling pH (e.g., using HCl for hydrochlorination) and temperature to avoid side products like unreacted intermediates. Optimization involves Design of Experiments (DOE) to evaluate factors such as molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Characterization via HPLC (purity >98%) and NMR (to confirm amidine proton signals) is critical .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines, using accelerated degradation tests (40°C/75% RH for 6 months) and HPLC-UV to monitor impurities. For hygroscopic compounds like this hydrochloride salt, Karl Fischer titration ensures moisture content <1%. Long-term stability in inert atmospheres (argon) and amber vials is recommended to prevent photodegradation .
Q. What spectroscopic techniques are most effective for structural elucidation of Pyrimidine-5-carboxamidine derivatives?
Use H/C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and amidine NH groups (δ 5.5–6.5 ppm). IR spectroscopy confirms C=N stretches (~1650 cm) and NH bending. High-resolution mass spectrometry (HRMS) with ESI+ mode provides molecular ion validation. X-ray crystallography resolves tautomeric forms, which are common in amidine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for Pyrimidine-5-carboxamidine derivatives?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Systematic meta-analysis of IC values across studies, coupled with orthogonal assays (e.g., SPR vs. fluorescence polarization), clarifies structure-activity relationships (SAR). Replicate synthesis and purity validation are mandatory for reproducibility .
Q. How should researchers design experiments to evaluate the compound’s role as a kinase inhibitor scaffold while minimizing off-target effects?
Use a tiered approach:
- Primary screening: High-throughput kinase profiling (≥50 kinases) to identify hits.
- Selectivity optimization: Introduce substituents at the pyrimidine C2/C4 positions to disrupt hydrophobic interactions with non-target kinases.
- ADME/Tox profiling: Microsomal stability (human liver microsomes) and hERG channel binding assays mitigate attrition risks. Include positive controls (e.g., staurosporine) for benchmarking .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining enantiomeric purity (if applicable)?
For chiral derivatives, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantioselectivity. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress during scale-up. Crystallization optimization (anti-solvent addition rate, seeding) prevents racemization .
Methodological Guidance
Q. How to systematically review literature on this compound using databases like SciFinder or Reaxys?
Q. What statistical approaches analyze dose-response data for Pyrimidine-5-carboxamidine derivatives in enzyme inhibition assays?
Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report Hill slopes to detect cooperativity. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for IC values. Outlier removal follows Grubbs’ test (α = 0.05) .
Q. How to design a robust control experiment set for mechanistic studies involving this compound?
Include:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
